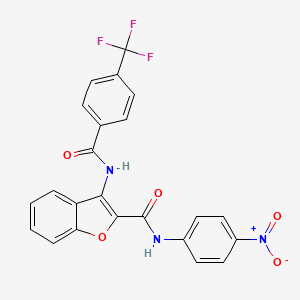![molecular formula C17H13Cl2NO4 B2845746 N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2034437-06-2](/img/structure/B2845746.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bifuran moiety linked to a dichlorophenoxyacetamide group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the dichlorophenoxy group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with an acylating agent.
Amidation: The final step involves the formation of the amide bond by reacting the bifuran-dichlorophenoxy intermediate with an amine under dehydrating conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups into the dichlorophenoxy ring.
科学的研究の応用
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bifuran moiety may facilitate binding to hydrophobic pockets, while the dichlorophenoxy group can engage in specific interactions with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Similar in that it contains a phenethylamine structure, but differs in its functional groups and overall structure.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Shares some structural features but has different functional groups and applications.
tert-Butylamine: An aliphatic amine with different chemical properties and uses.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its bifuran-dichlorophenoxy structure, which imparts distinct chemical reactivity and biological activity. This combination of features is not commonly found in other compounds, making it a valuable molecule for various research applications.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c18-11-3-5-14(13(19)8-11)23-10-17(21)20-9-12-4-6-16(24-12)15-2-1-7-22-15/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFEZHEQZMPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2845663.png)

![3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2845667.png)
![2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2845668.png)

![Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2845672.png)


![3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE](/img/structure/B2845675.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)
![1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2845683.png)
![(5E)-3-methyl-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2845685.png)
![4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2845686.png)
